molecular formula C7H6Cl2FN B1410700 2,3-Dichloro-5-fluorobenzylamine CAS No. 1805127-80-3

2,3-Dichloro-5-fluorobenzylamine

Cat. No. B1410700
CAS RN: 1805127-80-3
M. Wt: 194.03 g/mol
InChI Key: ICKDSBDDPUGBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H6Cl2FN . It is also known by its synonyms: 2,3-Dichloro-6-fluorobenzylamine and Benzenemethanamine, 2,3-dichloro-6-fluoro- . The compound appears as a clear, light yellow/light green liquid .


Molecular Structure Analysis

The molecular weight of 2,3-Dichloro-5-fluorobenzylamine is 194.03 g/mol . Unfortunately, the specific details about the molecular structure of this compound are not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dichloro-5-fluorobenzylamine are not detailed in the search results, it’s worth noting that compounds with similar structures can undergo various reactions. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-fluorobenzylamine has a boiling point of 247.2±35.0 °C (Predicted) and a density of 1.410±0.06 g/cm3 (Predicted) . It is sensitive to air .

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, indicates that it may cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,3-dichloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKDSBDDPUGBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-fluorobenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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